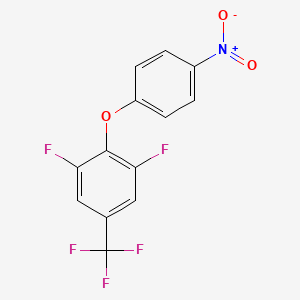
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C13H7F5NO3 This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution can introduce various substituents to the benzene ring.
Scientific Research Applications
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene involves interactions with molecular targets and pathways specific to its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(4-nitrophenoxy)benzene: Similar structure but lacks the trifluoromethyl group.
1,3-Difluoro-2-(4-aminophenoxy)-5-(trifluoromethyl)benzene: Similar structure but with an amino group instead of a nitro group.
1,3-Difluoro-2-(4-nitrophenoxy)-5-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H6F5NO3 |
|---|---|
Molecular Weight |
319.18 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F5NO3/c14-10-5-7(13(16,17)18)6-11(15)12(10)22-9-3-1-8(2-4-9)19(20)21/h1-6H |
InChI Key |
ZYPGSZJBOALEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















